molecular formula C28H20N2O3 B2879394 Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate CAS No. 685107-33-9

Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate

Cat. No. B2879394
CAS RN: 685107-33-9
M. Wt: 432.479
InChI Key: IYYOMKFMDIRGFH-UHFFFAOYSA-N
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Description

Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate, also known as MDQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MDQ is a quinoxaline derivative that has been synthesized through various methods and has been studied for its mechanism of action and physiological effects.

Scientific Research Applications

Synthesis of Piperidin-4-one Derivatives

This compound is used in the synthesis of piperidin-4-one derivatives, which have shown a wide range of biological activities. The Mannich condensation reaction is a key step in this synthesis, leading to compounds with potential antiviral, antitumor, and analgesic properties .

Biological Potential of Indole Derivatives

Indole derivatives, which share structural similarities with quinoxaline derivatives, have been extensively studied for their biological potential. They exhibit a broad spectrum of activities, including antiviral, anti-inflammatory, and anticancer effects. The quinoxaline moiety in methyl 4-[(2,3-diphenyl-6-quinoxalinyl)oxy]benzenecarboxylate could be explored for similar applications .

Synthesis of Heterocyclic Compounds

Quinoxaline derivatives are pivotal in the synthesis of various heterocyclic compounds. These compounds often display unique biological activities and are of great interest in pharmaceutical research for developing new therapeutic agents .

properties

IUPAC Name

methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O3/c1-32-28(31)21-12-14-22(15-13-21)33-23-16-17-24-25(18-23)30-27(20-10-6-3-7-11-20)26(29-24)19-8-4-2-5-9-19/h2-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYOMKFMDIRGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2,3-diphenylquinoxalin-6-yl)oxybenzoate

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